3-OctylZinc bromide

Description

Structure

2D Structure

Properties

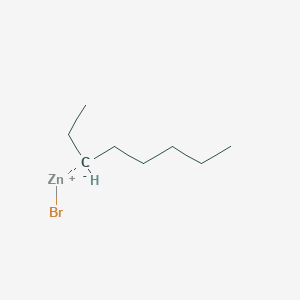

Molecular Formula |

C8H17BrZn |

|---|---|

Molecular Weight |

258.5 g/mol |

IUPAC Name |

bromozinc(1+);octane |

InChI |

InChI=1S/C8H17.BrH.Zn/c1-3-5-7-8-6-4-2;;/h5H,3-4,6-8H2,1-2H3;1H;/q-1;;+2/p-1 |

InChI Key |

YAWUINWWJVZQLN-UHFFFAOYSA-M |

Canonical SMILES |

CCCCC[CH-]CC.[Zn+]Br |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Octylzinc Bromide

This technical guide provides a comprehensive overview of the synthesis of 3-octylzinc bromide, a valuable organozinc reagent in organic synthesis, particularly for carbon-carbon bond formation in cross-coupling reactions. The document is intended for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis.

Introduction

Organozinc halides, with the general formula RZnX, are highly useful reagents in organic chemistry.[1][2] They offer a balance of reactivity and functional group tolerance that is often superior to their more reactive Grignard or organolithium counterparts.[1][3][4] This makes them particularly suitable for the late-stage functionalization of complex molecules. This compound, a secondary alkylzinc reagent, is a key intermediate for introducing the 3-octyl moiety in various organic scaffolds. This guide details two primary, reliable methods for its preparation: the direct insertion of activated zinc into 3-bromooctane and the transmetalation of 3-octylmagnesium bromide with a zinc halide.

Synthesis Protocols

Two principal methods for the synthesis of this compound are presented below. Method A involves the direct reaction of 3-bromooctane with activated zinc metal, while Method B utilizes a two-step process involving the initial formation of a Grignard reagent followed by transmetalation.

Method A: Direct Insertion of Activated Zinc

This method is based on the direct oxidative addition of zinc metal to 3-bromooctane. The zinc is typically activated to enhance its reactivity.

Experimental Protocol:

-

Zinc Activation: An oven-dried Schlenk flask equipped with a magnetic stir bar is charged with zinc dust (1.5 equivalents). The flask is heated under high vacuum to remove any adsorbed water and then backfilled with an inert atmosphere (argon or nitrogen). A catalytic amount of iodine (1-5 mol%) is added, and the mixture is gently heated until the purple color of the iodine vapor disappears, indicating the activation of the zinc surface.

-

Reagent Addition: Anhydrous polar aprotic solvent, such as N,N-dimethylacetamide (DMA) or 1,3-dimethyl-2-imidazolidinone (DMI), is added to the activated zinc.[5][6]

-

Formation of the Organozinc Reagent: 3-Bromooctane (1.0 equivalent) is added dropwise to the stirred suspension of activated zinc at room temperature. The reaction is exothermic and may require cooling to maintain the desired temperature.

-

Reaction Monitoring and Completion: The reaction mixture is stirred at room temperature or slightly elevated temperatures (e.g., 50-70°C) for several hours (typically 4-12 hours) to ensure complete conversion.[5] The progress of the reaction can be monitored by quenching an aliquot and analyzing the consumption of the starting material by gas chromatography (GC).

-

Work-up and Storage: Once the reaction is complete, the stirring is stopped, and the excess zinc is allowed to settle. The supernatant containing the this compound solution is then carefully cannulated into a dry, inert-atmosphere storage vessel. The concentration of the organozinc reagent can be determined by titration against a standard solution of iodine. The solution is typically used directly in subsequent reactions.

Method B: Transmetalation from a Grignard Reagent

This method involves the preparation of the corresponding Grignard reagent, 3-octylmagnesium bromide, which is then reacted with a zinc halide to yield this compound.

Experimental Protocol:

-

Grignard Reagent Formation: An oven-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar is charged with magnesium turnings (1.2 equivalents) under an inert atmosphere. A small crystal of iodine can be added to initiate the reaction. A solution of 3-bromooctane (1.0 equivalent) in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF), is added dropwise to the magnesium turnings.[7] The reaction is initiated with gentle heating, and the addition rate is controlled to maintain a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

-

Preparation of Zinc Halide Solution: In a separate oven-dried Schlenk flask, anhydrous zinc bromide (ZnBr₂) or zinc chloride (ZnCl₂) (1.0-1.1 equivalents) is dissolved in anhydrous THF under an inert atmosphere.[8]

-

Transmetalation: The freshly prepared Grignard reagent solution is slowly added to the stirred zinc halide solution at 0°C or room temperature via a cannula.

-

Reaction Completion and Use: The transmetalation reaction is typically rapid and is usually complete after stirring for 30-60 minutes at room temperature. The resulting solution of this compound, along with the magnesium halide byproduct, is then ready for use in subsequent reactions.

Quantitative Data Summary

The following table summarizes the typical quantitative parameters for the synthesis of this compound. Please note that yields can vary depending on the specific reaction conditions and the purity of the reagents.

| Parameter | Method A: Direct Insertion | Method B: Transmetalation |

| Starting Material | 3-Bromooctane | 3-Bromooctane |

| Stoichiometry | ||

| 3-Bromooctane | 1.0 equiv | 1.0 equiv |

| Zinc | 1.5 equiv | - |

| Magnesium | - | 1.2 equiv |

| Zinc Halide (ZnX₂) | - | 1.0-1.1 equiv |

| Iodine (activator) | 1-5 mol% | (catalytic, for Grignard) |

| Solvent | DMA, DMI, or THF | Diethyl ether or THF |

| Reaction Temperature | 25-70°C | 0°C to reflux |

| Reaction Time | 4-12 hours | 1-3 hours (total) |

| Typical Yield | >85% (in solution) | >90% (in solution) |

| Purity | Used in situ | Used in situ |

Experimental Workflow Diagrams

The following diagrams illustrate the logical flow of the experimental protocols for the synthesis of this compound.

Caption: Workflow for the synthesis of this compound via direct insertion of activated zinc.

Caption: Workflow for the synthesis of this compound via transmetalation from a Grignard reagent.

Signaling Pathway and Logical Relationships

The synthesis of this compound is a foundational step for its application in further chemical transformations. The logical relationship between the synthesis and its primary application in Negishi cross-coupling is depicted below.

Caption: Logical flow from starting materials to the application of this compound in Negishi cross-coupling.

Conclusion

The synthesis of this compound can be reliably achieved through either direct insertion of activated zinc or transmetalation from the corresponding Grignard reagent. The choice of method may depend on the available starting materials, equipment, and the specific requirements of the subsequent reaction steps. Both methods provide the desired organozinc reagent in high yield for in situ applications, particularly in palladium- or nickel-catalyzed cross-coupling reactions, enabling the efficient formation of new carbon-carbon bonds. Careful adherence to anhydrous and inert atmosphere techniques is crucial for the successful preparation and handling of this organometallic reagent.

References

- 1. 유기아연 시약 [sigmaaldrich.com]

- 2. academic.oup.com [academic.oup.com]

- 3. dokumen.pub [dokumen.pub]

- 4. Organozinc chemistry - Wikipedia [en.wikipedia.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Highly Efficient, General Procedure for the Preparation of Alkylzinc Reagents from Unactivated Alkyl Bromides and Chlorides [organic-chemistry.org]

- 7. EP0946570B1 - Process for the preparation of an organozinc reagent - Google Patents [patents.google.com]

- 8. orgsyn.org [orgsyn.org]

An In-depth Technical Guide to 3-Octylzinc Bromide: Properties, Synthesis, and Reactions

This technical guide provides a comprehensive overview of 3-Octylzinc bromide, an organozinc reagent valuable to researchers, scientists, and professionals in drug development and organic synthesis. Due to its nature as a reactive intermediate, this guide focuses on its preparation and common applications, drawing from established methods for analogous long-chain alkylzinc halides.

Core Chemical Properties

| Property | Value | Source |

| Chemical Name | This compound | Rieke Metals[1] |

| Molecular Formula | C₈H₁₇BrZn | Rieke Metals[1] |

| Molecular Weight | 258.5163 g/mol | Rieke Metals[1] |

| Typical Form | Solution in Tetrahydrofuran (THF) | Rieke Metals[1] |

| Typical Concentration | 0.5 M | Rieke Metals[1] |

Synthesis of this compound

The preparation of this compound is analogous to the synthesis of other primary and secondary alkylzinc bromides. A common and efficient method involves the direct insertion of activated zinc into the carbon-bromine bond of 3-bromooctane. Several activation methods for zinc can be employed, with the use of iodine or lithium chloride being prevalent.

Experimental Protocol: Synthesis via Oxidative Addition with Activated Zinc

This protocol is adapted from general procedures for the preparation of alkylzinc bromides.[2][3][4]

Materials:

-

3-Bromooctane

-

Zinc dust (<10 micron, activated)

-

Iodine (I₂) or Lithium Chloride (LiCl)

-

Anhydrous Tetrahydrofuran (THF)

-

Argon or Nitrogen gas (for inert atmosphere)

-

Standard Schlenk line glassware

Procedure:

-

Zinc Activation: In a flame-dried Schlenk flask under an inert atmosphere of argon, add zinc dust (1.5 - 2.0 equivalents relative to 3-bromooctane).

-

Add a catalytic amount of iodine (1-2 mol %) to the zinc dust. The disappearance of the iodine color upon gentle heating or stirring indicates activation. Alternatively, for the lithium chloride method, add anhydrous LiCl (1.0 equivalent).

-

Reagent Addition: Add anhydrous THF to the activated zinc.

-

Slowly add 3-bromooctane (1.0 equivalent) to the stirred suspension of activated zinc in THF. The reaction is often exothermic and may require cooling to maintain a desired temperature (typically room temperature to 40 °C).

-

Reaction Monitoring: The progress of the reaction can be monitored by quenching an aliquot with a standard acid and analyzing the consumption of the starting bromide by gas chromatography (GC).

-

Completion and Use: Once the reaction is complete (typically after several hours), the resulting greyish solution of this compound can be allowed to stand for the excess zinc to settle. The supernatant is then carefully cannulated to another flask for immediate use. The concentration of the reagent can be determined by titration.[5]

Key Reactions and Applications

This compound is a versatile nucleophilic reagent, primarily utilized in carbon-carbon bond-forming reactions. Its functional group tolerance is a key advantage over more reactive organometallic reagents like Grignard or organolithium compounds.[6]

Negishi Cross-Coupling Reaction

The Negishi coupling is a palladium- or nickel-catalyzed reaction between an organozinc compound and an organic halide or triflate.[7] This reaction is highly effective for coupling sp³-hybridized carbons, such as the 3-octyl group, with sp²-hybridized carbons of aryl, vinyl, or heteroaryl halides.[8][9][10]

General Experimental Protocol for Negishi Coupling:

-

To a solution of the aryl or vinyl halide (1.0 equivalent) and a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol %) in an appropriate solvent (e.g., THF, DMF), add the solution of this compound (1.1 - 1.5 equivalents) under an inert atmosphere.

-

The reaction mixture is stirred at room temperature or heated until the starting material is consumed (monitored by TLC or GC).

-

Upon completion, the reaction is quenched with a saturated aqueous solution of NH₄Cl or dilute HCl.

-

The product is extracted with an organic solvent (e.g., diethyl ether, ethyl acetate), and the combined organic layers are washed, dried, and concentrated.

-

Purification is typically achieved by column chromatography.

Addition to Carbonyl Compounds

Organozinc reagents add to aldehydes and ketones to form secondary and tertiary alcohols, respectively.[11][12] This reaction is often referred to as a Barbier-type reaction when performed in one pot from the alkyl halide.[13] The presence of Lewis acids, such as magnesium chloride, can enhance the reactivity of the organozinc reagent.[14]

General Experimental Protocol for Carbonyl Addition:

-

In a flask under an inert atmosphere, a solution of the aldehyde or ketone (1.0 equivalent) in anhydrous THF is cooled (e.g., to 0 °C or -78 °C).

-

The solution of this compound (1.2 - 2.0 equivalents) is added dropwise.

-

The reaction is stirred at the cold temperature and then allowed to warm to room temperature.

-

The reaction is quenched with a saturated aqueous solution of NH₄Cl.

-

The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.

-

The crude alcohol is purified by column chromatography.

Safety and Handling

Organozinc reagents, including this compound, require careful handling due to their reactivity.

-

Air and Moisture Sensitivity: Alkylzinc halides are sensitive to air and moisture and should be handled under an inert atmosphere (argon or nitrogen) using Schlenk techniques or in a glovebox.

-

Pyrophoricity: While less pyrophoric than dialkylzinc compounds, concentrated solutions or the neat substance can be pyrophoric. They are typically handled as solutions in solvents like THF.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a flame-retardant lab coat, and suitable gloves when handling these reagents.

-

Quenching: Unused reagent should be quenched carefully by slow addition to a cooled, stirred solution of a proton source, such as isopropanol, followed by a more protic solvent like ethanol and then water. The quenching process can be exothermic.

This guide provides a foundational understanding of this compound for its effective and safe use in a research and development setting. As with any reactive chemical, users should consult relevant safety data sheets for the starting materials and solvents and be thoroughly familiar with the experimental procedures before commencing work.

References

- 1. This compound | #ZT0416 | Rieke Metals Products & Services [riekemetals.com]

- 2. Highly efficient, general procedure for the preparation of alkylzinc reagents from unactivated alkyl bromides and chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Highly Efficient, General Procedure for the Preparation of Alkylzinc Reagents from Unactivated Alkyl Bromides and Chlorides [organic-chemistry.org]

- 4. Efficient Synthesis of Functionalized Organozinc Compounds by the Direct Insertion of Zinc into Organic Iodides and Bromides [organic-chemistry.org]

- 5. BJOC - Multicomponent synthesis of α-branched amines using organozinc reagents generated from alkyl bromides [beilstein-journals.org]

- 6. 有机锌试剂 [sigmaaldrich.com]

- 7. Negishi coupling - Wikipedia [en.wikipedia.org]

- 8. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides [organic-chemistry.org]

- 9. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides [dspace.mit.edu]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. Use of Cyclic Allylic Bromides in the Zinc–Mediated Aqueous Barbier–Grignard Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Direct Addition of Functionalized Organozinc Reagents to Carbon Dioxide, Ketones, and Aldehydes in the Presence of MgCl2 [organic-chemistry.org]

An In-depth Technical Guide to Octylzinc Bromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of octylzinc bromide, a versatile class of organozinc reagents. While the specific isomer, 3-octylzinc bromide, is not commonly cited in the literature, this document will cover the general properties, synthesis, and reactivity of octylzinc bromides, which are applicable to all isomers, including n-octylzinc bromide, sec-octylzinc bromide (such as 2-octylzinc bromide and this compound), and other branched-chain variants.

Core Concepts: Molecular and Physical Properties

Organozinc halides, with the general formula R-Zn-X, are important intermediates in organic synthesis. Their reactivity is characterized by a balance between the nucleophilicity of the carbon-zinc bond and their tolerance of a wide range of functional groups.

The molecular weight and fundamental properties of any octylzinc bromide isomer (C8H17BrZn) are consistent. Variations in the physical properties, such as boiling and melting points, are expected among the different isomers due to differences in their molecular structure.

Table 1: Physicochemical Properties of Octylzinc Bromide

| Property | Value |

| Chemical Formula | C8H17BrZn |

| Molecular Weight | 258.61 g/mol |

| Appearance | Typically prepared and used as a solution in an ethereal solvent (e.g., THF) |

| Solubility | Soluble in polar aprotic solvents such as tetrahydrofuran (THF) and N,N-dimethylformamide (DMF) |

Note: The molecular weight is calculated based on the atomic weights of Carbon (12.01 g/mol ), Hydrogen (1.008 g/mol ), Bromine (79.90 g/mol ), and Zinc (65.38 g/mol ).

Experimental Protocols: Synthesis of Octylzinc Bromide

The preparation of alkylzinc bromides is typically achieved through the direct insertion of activated zinc metal into the carbon-bromine bond of an alkyl bromide.[1][2] This method is broadly applicable to various isomers of octyl bromide.

General Procedure for the Synthesis of Alkylzinc Bromides

This protocol is a generalized procedure that can be adapted for the synthesis of any octylzinc bromide isomer from the corresponding octyl bromide.

Materials:

-

Anhydrous polar aprotic solvent (e.g., Tetrahydrofuran - THF)

-

Zinc dust or powder

-

Activating agent (e.g., Iodine, 1,2-dibromoethane)

-

The desired octyl bromide isomer (e.g., 1-bromooctane, 3-bromooctane)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and an argon inlet, add zinc dust (1.5 - 2.0 equivalents).

-

The zinc is activated by adding a catalytic amount of iodine and heating gently until the color of the iodine disappears. Alternatively, 1,2-dibromoethane can be used for activation.

-

Add anhydrous THF to the flask.

-

A solution of the octyl bromide isomer (1.0 equivalent) in anhydrous THF is added dropwise to the activated zinc suspension.

-

The reaction mixture is stirred at room temperature or gently heated to initiate the reaction. The progress of the reaction can be monitored by gas chromatography (GC) by quenching aliquots with an acid and analyzing for the consumption of the starting bromide.

-

Upon completion, the resulting solution of octylzinc bromide is typically used directly in subsequent reactions.

Applications in Organic Synthesis: The Negishi Cross-Coupling Reaction

Octylzinc bromides are primarily used as nucleophiles in palladium- or nickel-catalyzed cross-coupling reactions, most notably the Negishi coupling.[3][4] This reaction forms a new carbon-carbon bond by coupling the organozinc reagent with an organic halide or triflate.

The Negishi coupling is highly valued for its broad substrate scope and functional group tolerance. It allows for the coupling of sp3-hybridized carbon centers (like the octyl group) with sp2-hybridized carbons of aryl, vinyl, or heteroaryl halides.[5]

General Mechanism of the Negishi Coupling

The catalytic cycle of the Negishi coupling generally involves three key steps:

-

Oxidative Addition: The active Pd(0) or Ni(0) catalyst inserts into the carbon-halogen bond of the organic halide (R'-X) to form a Pd(II) or Ni(II) intermediate.

-

Transmetalation: The alkyl group from the organozinc reagent (R-ZnBr) is transferred to the metal center, displacing the halide and forming a diorganometallic intermediate.

-

Reductive Elimination: The two organic groups on the metal center couple and are eliminated as the final product (R-R'), regenerating the active Pd(0) or Ni(0) catalyst.

References

- 1. Highly Efficient, General Procedure for the Preparation of Alkylzinc Reagents from Unactivated Alkyl Bromides and Chlorides [organic-chemistry.org]

- 2. researchgate.net [researchgate.net]

- 3. Negishi Coupling [organic-chemistry.org]

- 4. Negishi coupling - Wikipedia [en.wikipedia.org]

- 5. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 3-Octylzinc Bromide

This technical guide provides a comprehensive overview of 3-octylzinc bromide, an organozinc reagent of significant interest to researchers, scientists, and professionals in drug development. The guide details its chemical identity, physicochemical properties, synthesis, and applications, with a focus on its role in carbon-carbon bond formation through Negishi cross-coupling reactions.

Chemical Identity

| Parameter | Value |

| Compound Name | This compound |

| Synonyms | Bromo(octan-3-yl)zinc |

| Molecular Formula | C₈H₁₇BrZn |

| Molecular Weight | 258.52 g/mol [1] |

| MDL Number | MFCD22685027[1] |

| Rieke Metals Catalog No. | #ZT0416[1] |

Physicochemical Properties

Organozinc halides, including this compound, are typically not isolated as pure substances but are prepared and used as solutions in ethereal solvents like tetrahydrofuran (THF).

| Property | Description |

| Appearance | Typically a solution in THF, which can range from colorless to pale yellow or gray, depending on the preparation method and purity. |

| Solubility | Soluble in polar aprotic solvents such as tetrahydrofuran (THF) and N,N-dimethylacetamide (DMA).[2][3] |

| Stability | Sensitive to air and moisture. Organozinc reagents should be handled under an inert atmosphere (e.g., argon or nitrogen). Solutions can often be stored at low temperatures (0-4 °C) for several weeks without significant decomposition. |

Synthesis of this compound

The most common method for preparing alkylzinc bromides is through the direct oxidative insertion of zinc metal into the corresponding alkyl bromide. The reactivity of zinc often requires an activation step.

A general and efficient procedure for the synthesis of alkylzinc bromides involves the activation of zinc with iodine in a polar aprotic solvent.[2][3]

-

Zinc Activation: In a dry, two-necked flask under an inert atmosphere (N₂ or Ar), charge zinc dust (1.5 equivalents). Add a catalytic amount of iodine (1-5 mol %).[3]

-

Solvent Addition: Add a polar aprotic solvent such as N,N-dimethylacetamide (DMA) or tetrahydrofuran (THF).[2][3]

-

Addition of Alkyl Bromide: Add the alkyl bromide (e.g., 3-bromooctane, 1.0 equivalent) to the activated zinc suspension.

-

Reaction: Heat the reaction mixture (typically to 50-80 °C) for 1-3 hours.[2][4] The completion of the reaction can be monitored by GC analysis of quenched aliquots.

-

Use: The resulting solution of the alkylzinc bromide is typically used directly in subsequent reactions without isolation. The concentration of the organozinc solution can be determined by titration.[4]

| Alkyl Bromide | Zinc Form | Activator | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| n-Octyl bromide | Dust | I₂ (5 mol%) | DMA | 80 | 1-3 | >90 |

| Ethyl 4-bromobutyrate | Dust | I₂ (5 mol%) | DMA | 80 | 1-3 | >90 |

| Cyclohexyl bromide | Dust | 1,2-dibromoethane, TMSCl, I₂ | THF | 50 | 18 | Not specified |

| Isopropyl bromide | Dust | 1,2-dibromoethane, TMSCl, I₂ | THF | 50 | 18 | Not specified |

Data adapted from Huo, 2003 and the supporting information for Han & Buchwald, 2009.[2][4]

Caption: Workflow for the synthesis of this compound.

Applications in Organic Synthesis: The Negishi Cross-Coupling Reaction

Organozinc reagents are paramount in palladium- or nickel-catalyzed cross-coupling reactions, famously known as the Negishi coupling.[2][5] This reaction forms a carbon-carbon bond between the organozinc compound and an organic halide or triflate.[5] this compound serves as a nucleophilic source of a secondary alkyl group, which is valuable for introducing branched alkyl chains into aromatic and vinylic systems.

The following is a general protocol for the palladium-catalyzed cross-coupling of a secondary alkylzinc halide with an aryl bromide.[6][7]

-

Catalyst Preparation: In an oven-dried reaction vessel under an inert atmosphere, charge the palladium source (e.g., Pd(OAc)₂, 1-2 mol %) and the phosphine ligand (e.g., CPhos, 2-4 mol %).[7]

-

Addition of Reactants: Add the aryl halide (1.0 equivalent) and the solvent (e.g., THF, optionally with toluene as a co-solvent).[6]

-

Coupling Reaction: Add the solution of the alkylzinc bromide (e.g., this compound, 1.5-2.0 equivalents) to the reaction mixture. The reaction is typically stirred at room temperature for 1-24 hours.[6][7]

-

Work-up and Purification: Quench the reaction with a saturated aqueous solution of NH₄Cl or 1 N HCl. Extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed, dried, and concentrated. The crude product is purified by flash chromatography.[2]

| Alkylzinc Halide | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Isopropylzinc bromide | 2-Bromobenzonitrile | Pd(OAc)₂ (1) | CPhos (2) | THF | rt | 1 | 92 |

| Cyclohexylzinc chloride | 4-Chlorobenzonitrile | Pd(OAc)₂ (1) | CPhos (2) | THF/Toluene | rt | 3 | 94 |

| Cyclopentylzinc bromide | 2-Bromoanisole | Pd(OAc)₂ (1) | CPhos (2) | THF | rt | 6 | 91 |

| sec-Butylzinc bromide | 1-Bromo-4-vinylbenzene | Pd(OAc)₂ (1) | CPhos (2) | THF | rt | 1 | 92 (23:1 br:lin) |

Data adapted from Han & Buchwald, 2009.[7] (rt = room temperature; br:lin = branched to linear product ratio)

Caption: The catalytic cycle of a palladium-catalyzed Negishi cross-coupling reaction.

Safety and Handling

Organozinc reagents are reactive compounds that require careful handling.

-

Air and Moisture Sensitivity: this compound is sensitive to air and moisture and should be handled under an inert atmosphere using Schlenk techniques or in a glovebox.

-

Reactivity: It will react with protic solvents and compounds containing acidic protons.

-

Personal Protective Equipment: Appropriate personal protective equipment, including safety glasses, lab coat, and gloves, should be worn at all times.

Conclusion

This compound is a valuable organometallic reagent for the introduction of the 3-octyl group in organic synthesis. Its preparation from the corresponding alkyl bromide is straightforward, and its utility is most prominently demonstrated in the Negishi cross-coupling reaction to form C(sp³)–C(sp²) bonds. The protocols and data presented in this guide offer a solid foundation for researchers and scientists to effectively utilize this reagent in their synthetic endeavors.

References

- 1. This compound | #ZT0416 | Rieke Metals Products & Services [riekemetals.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Highly Efficient, General Procedure for the Preparation of Alkylzinc Reagents from Unactivated Alkyl Bromides and Chlorides [organic-chemistry.org]

- 4. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 5. dspace.mit.edu [dspace.mit.edu]

- 6. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides [organic-chemistry.org]

- 7. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Handling of 3-Octylzinc Bromide in Tetrahydrofuran

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility, preparation, and handling of 3-Octylzinc bromide in Tetrahydrofuran (THF). While specific quantitative solubility data at various temperatures is not extensively reported in the literature, this document outlines the crucial factors governing its solubility and provides practical guidance for its use in synthesis.

Understanding the Solubility of this compound in THF

This compound, like many organozinc reagents, is not typically isolated as a pure solid. Instead, it is prepared and used as a solution in an appropriate solvent, most commonly THF. The solubility is a critical factor for its successful application in organic synthesis, particularly in cross-coupling reactions such as the Negishi coupling.

The formation of a soluble this compound solution is a multi-step process. The direct reaction of 1-bromooctane with zinc metal initially forms surface-bound organozinc species. The key to achieving a soluble solution lies in the addition of activating agents, most notably lithium chloride (LiCl).[1][2][3][4] THF plays a crucial role as a solvent by coordinating to the zinc center, thereby stabilizing the organozinc species in solution.[5]

Table 1: Factors Influencing the Solubility of this compound in THF

| Factor | Description | Impact on Solubility |

| Solvent | Tetrahydrofuran (THF) is the most common solvent. | THF coordinates with the zinc atom, stabilizing the organozinc reagent and promoting solubility.[5] |

| Additives (e.g., LiCl) | Lithium chloride is frequently added during the synthesis of organozinc reagents. | LiCl facilitates the solubilization of surface-bound organozinc intermediates by forming a soluble "ate" complex, (THF)nLi[(n-Octyl)ZnBrCl].[1][6][7] |

| Temperature | The preparation is often carried out at room temperature or slightly elevated temperatures. | While specific temperature-dependent solubility data is scarce, the formation of the organozinc reagent is typically efficient at ambient temperatures in the presence of activators. |

| Purity of Reagents | The presence of water or other protic impurities can decompose the organozinc reagent. | The use of anhydrous THF and inert atmosphere techniques is critical for maintaining the concentration of the active reagent. |

Table 2: Typical Concentrations of Alkylzinc Bromide Solutions in THF

| Reagent Type | Typical Commercial Concentration | Notes |

| Alkylzinc bromides (general) | 0.5 M | This is a common concentration for commercially available solutions and for in-situ preparations for subsequent reactions.[8][9][10] |

| This compound | ~0.5 M - 1.0 M | While not as commonly sold pre-prepared as smaller alkylzinc reagents, it is typically generated in this concentration range for synthetic applications. |

Experimental Protocols

The following protocols provide detailed methodologies for the preparation of a this compound solution in THF and its subsequent use in a Negishi cross-coupling reaction.

Protocol 2.1: Preparation of this compound Solution in THF

This protocol is adapted from general procedures for the preparation of alkylzinc halides.[11][12]

Materials:

-

Zinc dust (<10 micron, activated)

-

1,2-Dibromoethane

-

Trimethylsilyl chloride (TMSCl)

-

Anhydrous Tetrahydrofuran (THF)

-

1-Bromooctane

-

Lithium chloride (LiCl), anhydrous

-

Schlenk flask and standard Schlenk line equipment

-

Argon or Nitrogen gas (inert atmosphere)

Procedure:

-

Zinc Activation:

-

In a flame-dried 100 mL Schlenk flask under an inert atmosphere, add zinc dust (2.0 eq).

-

Add anhydrous THF (20 mL).

-

To the stirred suspension, add 1,2-dibromoethane (0.1 eq) and TMSCl (0.05 eq).

-

Stir the mixture at room temperature for 30 minutes. The activation is indicated by the evolution of gas and a gentle exotherm.

-

-

Formation of the Organozinc Reagent:

-

To the activated zinc slurry, add a solution of anhydrous LiCl (1.0 eq) in anhydrous THF (10 mL).

-

Slowly add a solution of 1-bromooctane (1.0 eq) in anhydrous THF (20 mL) dropwise over 30 minutes.

-

The reaction is exothermic; maintain the temperature below 40 °C using a water bath if necessary.

-

After the addition is complete, stir the mixture at room temperature for 2-4 hours.

-

Allow the excess zinc to settle. The supernatant is the solution of this compound, which can be used directly in the next step. The concentration can be determined by titration.

-

Protocol 2.2: Negishi Cross-Coupling of this compound with an Aryl Bromide

This protocol is a representative example of the application of the prepared this compound solution.[11][13][14]

Materials:

-

Solution of this compound in THF (from Protocol 2.1)

-

Aryl bromide (e.g., 4-bromotoluene) (1.0 eq)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 eq)

-

2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.02 eq)

-

Anhydrous THF

-

Schlenk flask and standard Schlenk line equipment

-

Argon or Nitrogen gas

Procedure:

-

Catalyst Preparation:

-

In a flame-dried Schlenk flask under an inert atmosphere, dissolve Pd₂(dba)₃ and SPhos in anhydrous THF (10 mL).

-

Stir the mixture at room temperature for 15 minutes to form the active catalyst complex.

-

-

Coupling Reaction:

-

To the catalyst solution, add the aryl bromide (1.0 eq).

-

Slowly add the solution of this compound (1.2 eq) via syringe or cannula.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC or GC-MS.

-

-

Work-up:

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.

-

Extract the aqueous layer with diethyl ether or ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Visualizations

Diagram 3.1: Formation of Soluble this compound

Caption: Formation of the soluble "ate" complex of this compound.

Diagram 3.2: Experimental Workflow for Negishi Coupling

Caption: Workflow for a Negishi cross-coupling reaction.

Diagram 3.3: Simplified Catalytic Cycle of Negishi Coupling

References

- 1. Mechanisms of Activating Agents to Form Organozinc Reagents from Zinc Metal: Lessons for Reaction Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Role of LiCl in Generating Soluble Organozinc Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. chemrxiv.org [chemrxiv.org]

- 6. researchgate.net [researchgate.net]

- 7. Mechanism of an Elusive Solvent Effect in Organozinc Reagent Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Methylzinc bromide, 0.50 M in THF | 18815-74-2 | Benchchem [benchchem.com]

- 9. 2-Thiazolylzinc bromide 0.5M tetrahydrofuran 173382-28-0 [sigmaaldrich.com]

- 10. 2-Thiazolylzinc bromide 0.5M tetrahydrofuran 173382-28-0 [sigmaaldrich.com]

- 11. Negishi coupling - Wikipedia [en.wikipedia.org]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides [organic-chemistry.org]

- 14. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

3-Octylzinc Bromide: A Versatile Reagent for sp³-sp² Carbon-Carbon Bond Formation in Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Octylzinc bromide is a secondary organozinc reagent that has emerged as a valuable tool in organic synthesis, particularly for the construction of complex molecular architectures. Its utility lies primarily in its role as a nucleophilic partner in transition metal-catalyzed cross-coupling reactions, most notably the Negishi coupling. This reaction enables the formation of a carbon-carbon bond between an sp³-hybridized carbon center of the organozinc reagent and an sp²-hybridized carbon of an aryl, vinyl, or heteroaryl halide or triflate. The ability to forge such bonds is of paramount importance in the synthesis of pharmaceuticals, natural products, and advanced materials, where the introduction of alkyl chains onto aromatic systems is a common structural motif. This guide provides a comprehensive overview of the synthesis and applications of this compound, including detailed experimental protocols, quantitative data, and mechanistic diagrams to facilitate its use in the modern organic chemistry laboratory.

Synthesis of this compound

The preparation of this compound is typically achieved through the direct insertion of activated zinc metal into the carbon-bromine bond of 3-bromooctane. The success of this reaction hinges on the activation of the zinc, which is commonly accomplished using iodine in a polar aprotic solvent such as tetrahydrofuran (THF). The presence of lithium chloride (LiCl) can also facilitate the oxidative insertion and subsequent stabilization of the organozinc reagent.

Experimental Protocol: Preparation of this compound

Materials:

-

3-Bromooctane

-

Zinc dust (activated)

-

Iodine (catalytic amount)

-

Anhydrous Tetrahydrofuran (THF)

-

Anhydrous Lithium Chloride (optional, but recommended)

Procedure:

-

A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and an argon inlet is charged with activated zinc dust (1.5 equivalents).

-

The flask is evacuated and backfilled with argon three times to ensure an inert atmosphere.

-

A catalytic amount of iodine (approx. 1-2 mol%) is added to the zinc dust.

-

Anhydrous THF is added via syringe, and the mixture is stirred.

-

3-Bromooctane (1.0 equivalent) is added dropwise to the stirred suspension.

-

The reaction mixture is gently heated to initiate the reaction, which is typically indicated by a color change and a mild exotherm. The reaction is then maintained at a gentle reflux for 2-4 hours, or until the consumption of the starting material is confirmed by TLC or GC analysis.

-

Upon completion, the reaction mixture is cooled to room temperature, and the excess zinc is allowed to settle.

-

The resulting solution of this compound in THF is carefully cannulated to another dry, argon-flushed flask for immediate use in subsequent reactions. The concentration of the organozinc reagent can be determined by titration.

Caption: Workflow for the synthesis of this compound.

Applications in Negishi Cross-Coupling Reactions

The primary application of this compound is in the palladium- or nickel-catalyzed Negishi cross-coupling reaction. This reaction provides a powerful and reliable method for the formation of C(sp³)–C(sp²) bonds.[1] The use of specialized phosphine ligands, such as CPhos, has been shown to be effective in promoting the desired reductive elimination and suppressing undesired side reactions like β-hydride elimination, which can be a challenge with secondary alkyl organometallics.[1]

Experimental Protocol: Negishi Coupling of this compound with an Aryl Bromide

Materials:

-

This compound solution in THF (prepared as described above)

-

Aryl bromide

-

Palladium(II) acetate (Pd(OAc)₂)

-

CPhos (2-Dicyclohexylphosphino-2',6'-bis(N,N-dimethylamino)biphenyl)

-

Anhydrous Tetrahydrofuran (THF)

Procedure:

-

In a glovebox or under an inert atmosphere, a flame-dried Schlenk tube is charged with Pd(OAc)₂ (1-2 mol%) and CPhos (2-4 mol%).

-

The aryl bromide (1.0 equivalent) and anhydrous THF are added.

-

The solution of this compound in THF (1.5 equivalents) is then added dropwise to the reaction mixture at room temperature.

-

The reaction is stirred at room temperature for 12-24 hours, and the progress is monitored by TLC or GC-MS.

-

Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.

-

The aqueous layer is extracted with diethyl ether or ethyl acetate (3 x 20 mL).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the desired 3-octyl-substituted aromatic compound.

Quantitative Data for Representative Negishi Cross-Coupling Reactions

The following table summarizes representative yields for the Negishi cross-coupling of secondary alkylzinc bromides with various aryl halides. While these examples may not specifically use this compound, they are indicative of the expected reactivity and efficiency of the reaction with this class of organozinc reagents.

| Entry | Aryl Halide | Alkylzinc Bromide | Catalyst (mol%) | Ligand (mol%) | Solvent | Time (h) | Yield (%) |

| 1 | 4-Bromotoluene | Isopropylzinc bromide | Pd(OAc)₂ (1) | CPhos (2) | THF | 12 | 95 |

| 2 | 1-Bromo-4-methoxybenzene | Cyclohexylzinc bromide | Pd(OAc)₂ (1) | CPhos (2) | THF | 18 | 92 |

| 3 | 2-Bromopyridine | Isopropylzinc bromide | Pd(OAc)₂ (2) | CPhos (4) | THF | 24 | 88 |

| 4 | 1-Chloro-4-nitrobenzene | Cyclopentylzinc bromide | Pd(OAc)₂ (2) | CPhos (4) | THF/Toluene | 12 | 90 |

| 5 | 1-Bromo-3,5-dimethylbenzene | sec-Butylzinc bromide | Pd(OAc)₂ (1) | CPhos (2) | THF | 16 | 93 |

Data is representative and adapted from literature on secondary alkylzinc bromide couplings.[1][2]

Mechanistic Considerations: The Negishi Catalytic Cycle

The mechanism of the Negishi coupling reaction is well-established and proceeds through a catalytic cycle involving a palladium catalyst.

Caption: The catalytic cycle of the Negishi cross-coupling reaction.

The catalytic cycle commences with the oxidative addition of the aryl halide (R¹-X) to the active Pd(0) catalyst, forming a Pd(II) intermediate. This is followed by transmetalation, where the alkyl group (R²) from the this compound is transferred to the palladium center, displacing the halide and forming a diorganopalladium(II) complex. The final step is reductive elimination, which results in the formation of the C-C bond in the desired product (R¹-R²) and regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.

Conclusion

This compound is a highly effective and versatile reagent for the synthesis of molecules containing an octyl group attached to an aromatic or vinylic framework. Its straightforward preparation and successful application in the robust and reliable Negishi cross-coupling reaction make it an indispensable tool for synthetic chemists in both academic and industrial settings. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to confidently incorporate this valuable reagent into their synthetic strategies for the development of novel chemical entities.

References

The Synthesis of Conjugated Polymers Utilizing 3-Octylzinc Bromide Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The precise synthesis of conjugated polymers is a cornerstone of advanced materials science, with applications spanning organic electronics, sensor technology, and biomedical devices. Among the various synthetic methodologies, the use of organozinc reagents, particularly derivatives of 3-octylthiophene, has emerged as a powerful strategy for producing well-defined poly(3-octylthiophene) (P3OT). This guide provides an in-depth overview of the synthesis of conjugated polymers using 3-octylzinc bromide derivatives, focusing on the widely employed Kumada catalyst-transfer polycondensation (KCTP), also known as Grignard Metathesis (GRIM) polymerization.

Core Concepts: The Role of Organometallic Intermediates

The synthesis of regioregular poly(3-alkylthiophene)s (P3ATs) like P3OT hinges on the formation of specific organometallic intermediates. While the term "this compound" might intuitively suggest a direct role, the more common and effective strategy involves the in-situ generation of a thienyl Grignard or organozinc reagent from a dihalogenated 3-octylthiophene monomer. This approach provides greater control over the polymerization process, leading to polymers with desired molecular weights and low polydispersity.

The key monomer precursor is 2,5-dibromo-3-octylthiophene. This molecule undergoes a metal-halogen exchange to form a reactive species, typically a Grignard reagent (2-bromo-5-chloromagnesio-3-octylthiophene) or a thienylzinc halide. These intermediates then undergo nickel-catalyzed cross-coupling in a chain-growth polymerization mechanism.

Quantitative Data Summary

The following table summarizes typical molecular weight (Mn), and polydispersity (Đ or PDI) data for poly(3-octylthiophene) (P3OT) synthesized via Kumada catalyst-transfer polycondensation. These values are influenced by the monomer-to-catalyst ratio and reaction conditions.

| Polymer | Number-Average Molecular Weight (Mn) (kDa) | Polydispersity (Đ) | Reference |

| P3OT | 23 | 1.8 | [1] |

| P3OT (various fractions) | 12 - 72 | N/A | [2] |

Experimental Protocols

Synthesis of 2,5-dibromo-3-octylthiophene (Monomer)

A general and widely adopted procedure for the synthesis of the monomer precursor is as follows:

Materials:

-

3-octylthiophene

-

N-Bromosuccinimide (NBS)

-

Dimethylformamide (DMF)

-

Hexane

-

Deionized water

Procedure:

-

Dissolve 3-octylthiophene in DMF in a round-bottom flask protected from light.

-

Cool the solution in an ice bath.

-

Slowly add NBS (2.0 equivalents) in portions to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Pour the reaction mixture into deionized water and extract with hexane.

-

Wash the organic layer with deionized water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or distillation to yield 2,5-dibromo-3-octylthiophene.

Polymerization of 2,5-dibromo-3-octylthiophene via Kumada Catalyst-Transfer Polycondensation (KCTP)

The following protocol outlines the GRIM method for the synthesis of regioregular poly(3-octylthiophene).

Materials:

-

2,5-dibromo-3-octylthiophene

-

tert-Butylmagnesium chloride (or other Grignard reagent like isopropylmagnesium chloride)[3]

-

[1,3-Bis(diphenylphosphino)propane]dichloronickel(II) (Ni(dppp)Cl₂)[4][5]

-

Anhydrous tetrahydrofuran (THF)

-

Methanol

-

Chloroform

-

Hexane

Procedure:

-

In an oven-dried, three-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 2,5-dibromo-3-octylthiophene in anhydrous THF.

-

Cool the solution to 0°C.

-

Slowly add a solution of tert-butylmagnesium chloride (1.0 equivalent) in THF to the monomer solution. This initiates the Grignard metathesis, forming a mixture of 2-bromo-5-chloromagnesio-3-octylthiophene and its regioisomer.[3][5]

-

Stir the reaction mixture at 0°C for 1-2 hours.

-

Add the Ni(dppp)Cl₂ catalyst (typically 0.5-2 mol% relative to the monomer) to the reaction mixture.

-

Allow the polymerization to proceed at room temperature for a specified time (e.g., 2-24 hours). The reaction mixture will typically become a darker, more viscous solution.

-

Quench the polymerization by slowly adding methanol. This will cause the polymer to precipitate.

-

Filter the precipitated polymer and wash with methanol to remove any remaining catalyst and unreacted monomer.

-

Purify the polymer by Soxhlet extraction, sequentially with methanol, hexane, and finally chloroform. The purified polymer is recovered from the chloroform fraction.[6]

-

Precipitate the chloroform solution in methanol, filter, and dry the resulting P3OT polymer under vacuum.

Visualizations

Caption: A flowchart illustrating the key stages in the synthesis and purification of poly(3-octylthiophene).

Caption: The catalytic cycle of Kumada Catalyst-Transfer Polycondensation for poly(3-octylthiophene).

References

- 1. researchgate.net [researchgate.net]

- 2. Molecular Weight-Dependent Physical and Photovoltaic Properties of Poly(3-alkylthiophene)s with Butyl, Hexyl, and Octyl Side-Chains - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Role of the transition metal in Grignard metathesis polymerization (GRIM) of 3-hexylthiophene - Journal of Materials Chemistry A (RSC Publishing) DOI:10.1039/C3TA13258G [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. utd-ir.tdl.org [utd-ir.tdl.org]

- 6. chem.cmu.edu [chem.cmu.edu]

discovery and history of organozinc compounds.

An In-depth Technical Guide to the Discovery and History of Organozinc Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

Organozinc compounds, bearing a carbon-zinc bond, hold a distinguished position in the history of chemistry as one of the first classes of organometallic compounds to be synthesized. Their discovery by Edward Frankland in the mid-19th century not only laid the foundation for organometallic chemistry but also introduced the groundbreaking concept of valence. Despite being surpassed in reactivity by organolithium and Grignard reagents for a period, organozinc chemistry has experienced a remarkable renaissance. Their moderate reactivity, high functional group tolerance, and stereoselectivity have made them indispensable tools in modern organic synthesis, with wide-ranging applications in the pharmaceutical and agrochemical industries. This technical guide provides a comprehensive overview of the discovery and historical development of organozinc compounds, detailing the seminal reactions that have defined the field. It includes meticulous experimental protocols for key transformations, quantitative data on the physicochemical properties of organozinc species, and graphical representations of reaction mechanisms and historical progression to offer a thorough resource for researchers and professionals in drug development.

The Dawn of Organometallic Chemistry: Edward Frankland's Pioneering Synthesis

The history of organozinc compounds begins in 1849 with the English chemist Sir Edward Frankland.[1] While attempting to isolate the ethyl radical by heating ethyl iodide with zinc, he serendipitously produced a spontaneously flammable colorless liquid, which he later identified as diethylzinc (Zn(C₂H₅)₂).[2] This marked the first synthesis of an organozinc compound and is widely considered the birth of organometallic chemistry.[2] Frankland's work was not only a synthetic breakthrough but also led him to propose the theory of valence, a fundamental concept in chemistry that describes the combining power of an element.

Frankland's Synthesis of Diethylzinc

Frankland's original method involved the reaction of an alkyl halide with zinc metal.[3] The initial product is an alkylzinc halide (RZnX), which then disproportionates upon heating to yield the dialkylzinc compound (R₂Zn) and zinc halide.[4]

Reaction Scheme:

2 RX + 2 Zn → R₂Zn + ZnX₂

A significant improvement to this method was the use of a zinc-copper couple, which is a more reactive form of zinc.[5]

Experimental Protocol: Synthesis of Diethylzinc (Contemporary Method)

A contemporary and safer procedure for the preparation of diethylzinc is provided below.

Materials:

-

Zinc dust

-

Copper(I) oxide

-

Ethyl iodide

-

Ethyl bromide

-

Dry diethyl ether (solvent)

-

An inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

Activation of Zinc: Prepare a zinc-copper couple by mixing zinc dust and copper(I) oxide in a flask under an inert atmosphere. Heat the mixture to activate the zinc.

-

Reaction: To the activated zinc-copper couple, add a 1:1 mixture of ethyl iodide and ethyl bromide dissolved in dry diethyl ether.

-

The reaction is initiated by gentle heating and proceeds exothermically.

-

After the initial reaction subsides, the mixture is refluxed to ensure complete reaction.

-

Work-up: The resulting diethylzinc is distilled directly from the reaction mixture under an inert atmosphere. Due to its pyrophoric nature, extreme caution must be exercised during its handling and purification.

Early Synthetic Applications: The Frankland-Duppa and Reformatsky Reactions

Following Frankland's discovery, the synthetic utility of organozinc reagents began to be explored.

The Frankland-Duppa Reaction (1863)

In 1863, Frankland and his student, B. F. Duppa, reported the reaction of dialkylzincs with dialkyl oxalates to produce α-hydroxycarboxylic esters.[1][6][7] This reaction demonstrated the nucleophilic character of the alkyl groups in organozinc compounds.

Reaction Scheme:

(COOR)₂ + 2 R'₂Zn + 4 H⁺ → R'₂C(OH)COOR + 2 Zn²⁺ + 2 R'H

Experimental Protocol: Frankland-Duppa Reaction

Materials:

-

Dialkyl oxalate (e.g., diethyl oxalate)

-

Alkyl halide (e.g., ethyl iodide)

-

Zinc (or amalgamated zinc)

-

Anhydrous solvent (e.g., diethyl ether)

-

Acid for work-up (e.g., hydrochloric acid)

Procedure:

-

In a flask under an inert atmosphere, the alkyl halide is reacted with zinc in an anhydrous solvent to form the organozinc reagent in situ.

-

The dialkyl oxalate is then added to the solution of the organozinc reagent.

-

The reaction mixture is stirred, typically at room temperature or with gentle heating, until the reaction is complete.

-

The reaction is quenched by the addition of an aqueous acid, which protonates the alkoxide intermediate to yield the α-hydroxycarboxylic ester.[6][7]

-

The product is then extracted and purified by standard methods.

The Reformatsky Reaction (1887)

In 1887, Sergei Reformatsky discovered that α-haloesters react with carbonyl compounds in the presence of zinc to form β-hydroxyesters.[8] This reaction is highly valued for its ability to form carbon-carbon bonds and for its compatibility with a wide range of functional groups. The key intermediate is a zinc enolate, often referred to as a Reformatsky reagent.[9]

Reaction Scheme:

R¹R²CO + BrCH₂COOR³ + Zn → R¹R²C(OH)CH₂COOR³

Experimental Protocol: Reformatsky Reaction

Materials:

-

Aldehyde or ketone

-

α-Bromoester (e.g., ethyl bromoacetate)

-

Activated zinc dust

-

Iodine (for activation)

-

Toluene (solvent)

-

MTBE (for extraction)

-

Aqueous HCl (for work-up)

Procedure: [10]

-

A suspension of activated zinc dust and a catalytic amount of iodine in toluene is heated to reflux for 5 minutes and then cooled to room temperature.

-

The α-bromoester is added to the mixture.

-

A solution of the aldehyde or ketone in toluene is then added.

-

The resulting mixture is stirred at 90 °C for 30 minutes.

-

The reaction is cooled to 0 °C and quenched with water.

-

The suspension is filtered, and the filtrate is extracted with MTBE.

-

The combined organic phases are washed with water and brine, dried over Na₂SO₄, and concentrated under reduced pressure.

-

The crude product is purified by silica gel chromatography to yield the β-hydroxyester.

Expansion of Synthetic Utility: The Simmons-Smith and Negishi Reactions

The 20th century saw a significant expansion in the applications of organozinc chemistry, most notably with the development of the Simmons-Smith reaction for cyclopropanation and the Nobel Prize-winning Negishi coupling for carbon-carbon bond formation.

The Simmons-Smith Reaction (1958)

Developed by Howard E. Simmons, Jr. and Ronald D. Smith at DuPont, the Simmons-Smith reaction is a versatile method for the stereospecific synthesis of cyclopropanes from alkenes.[11] The reaction typically employs diiodomethane and a zinc-copper couple to generate an organozinc carbenoid, (iodomethyl)zinc iodide (ICH₂ZnI), which then reacts with an alkene in a concerted fashion.[12][13]

Reaction Scheme:

Alkene + CH₂I₂ + Zn(Cu) → Cyclopropane + ZnI₂

Experimental Protocol: Simmons-Smith Reaction

Materials:

-

Alkene

-

Diethylzinc (Et₂Zn)

-

Trifluoroacetic acid

-

Diiodomethane (CH₂I₂)

-

Dichloromethane (CH₂Cl₂) (solvent)

-

Aqueous NaHCO₃ and Na₂EDTA solution (for quenching)

Procedure: [14]

-

To a solution of dichloromethane, add a solution of diethylzinc under an inert atmosphere and cool to 0 °C.

-

Slowly add a solution of trifluoroacetic acid in dichloromethane. The mixture is then stirred vigorously at room temperature for 2 hours.

-

Cool the mixture to -10 °C and add a solution of diiodomethane in dichloromethane dropwise.

-

To this solution, add a solution of the alkene in dichloromethane at -10 °C.

-

The reaction mixture is allowed to warm to room temperature slowly and stirred for 12 hours.

-

The reaction is quenched by pouring it into a solution of NaHCO₃ and Na₂EDTA.

-

The organic phase is separated, and the aqueous phase is extracted with dichloromethane.

-

The combined organic phases are concentrated, and the residue is purified by flash column chromatography.

The Negishi Coupling (1977)

In 1977, Ei-ichi Negishi reported a palladium- or nickel-catalyzed cross-coupling reaction between an organozinc compound and an organic halide.[15] This reaction, for which Negishi was a co-recipient of the 2010 Nobel Prize in Chemistry, has become a powerful and widely used method for the formation of carbon-carbon bonds.[16] The Negishi coupling is valued for its high yields, stereospecificity, and broad functional group tolerance.[16]

Catalytic Cycle: The mechanism involves a catalytic cycle with a palladium(0) species.

Experimental Protocol: Negishi Coupling

Materials:

-

Aryl or vinyl halide (or triflate)

-

Organozinc reagent (prepared in situ or pre-formed)

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Anhydrous THF (solvent)

Procedure:

-

Preparation of the Organozinc Reagent: The organozinc reagent can be prepared by the reaction of the corresponding organic halide with activated zinc (e.g., Rieke zinc) or by transmetalation from an organolithium or Grignard reagent with a zinc salt (e.g., ZnCl₂).

-

Coupling Reaction: In a separate flask under an inert atmosphere, the palladium catalyst and the aryl or vinyl halide are dissolved in anhydrous THF.

-

The solution of the organozinc reagent is then transferred to the flask containing the catalyst and the organic halide.

-

The reaction mixture is stirred at room temperature or heated to reflux, depending on the reactivity of the substrates.

-

The progress of the reaction is monitored by a suitable technique (e.g., TLC or GC).

-

Work-up: Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride.

-

The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.

-

The crude product is purified by chromatography.

Quantitative Data on Organozinc Compounds

The following tables summarize key quantitative data for representative organozinc compounds.

Table 1: Physicochemical Properties of Selected Organozinc Compounds

| Compound | Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| Dimethylzinc | (CH₃)₂Zn | 95.44 | -29 | 46 |

| Diethylzinc | (C₂H₅)₂Zn | 123.5 | -28 | 118 |

| Diphenylzinc | (C₆H₅)₂Zn | 219.6 | 107 | 280-285 (dec.) |

| Ethylzinc Iodide | C₂H₅ZnI | 221.36 | - | - |

| (Iodomethyl)zinc Iodide | ICH₂ZnI | 345.2 | - | - |

Table 2: Structural Parameters of Diethylzinc

| Parameter | Solid State | Gas Phase |

| Bond Length (Zn-C) | 194.8(5) pm | 195.0(2) pm |

| Bond Angle (C-Zn-C) | 176.2(4)° | ~180° |

| Coordination Geometry | Nearly Linear | Linear |

Data obtained from X-ray crystallography (solid state) and electron diffraction (gas phase).[5]

Conclusion

The journey of organozinc compounds, from their serendipitous discovery to their central role in modern synthetic chemistry, is a testament to the continuous evolution of the field. The pioneering work of Frankland not only introduced a new class of compounds but also laid the conceptual groundwork for our understanding of chemical bonding. The subsequent development of seminal reactions like the Reformatsky, Simmons-Smith, and Negishi couplings has provided chemists with powerful tools to construct complex molecules with high precision and efficiency. For professionals in drug discovery and development, a thorough understanding of the history, mechanisms, and practical application of organozinc chemistry is crucial for the design and synthesis of novel therapeutic agents. The moderate reactivity and high functional group tolerance of organozinc reagents make them particularly well-suited for the late-stage functionalization of complex drug candidates. As synthetic methodologies continue to advance, the legacy of organozinc chemistry is certain to endure and inspire future innovations.

References

- 1. Early history of zinc in organic synthesis - American Chemical Society [acs.digitellinc.com]

- 2. Organozinc chemistry - Wikipedia [en.wikipedia.org]

- 3. lscollege.ac.in [lscollege.ac.in]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Diethylzinc - Wikipedia [en.wikipedia.org]

- 6. Frankland-Duppa Reaction [drugfuture.com]

- 7. Frankland-Duppa Reaction - Chempedia - LookChem [lookchem.com]

- 8. Chemicals [chemicals.thermofisher.cn]

- 9. lscollege.ac.in [lscollege.ac.in]

- 10. Reformatsky Reaction | NROChemistry [nrochemistry.com]

- 11. Simmons-Smith Cyclopropanation Reaction | TCI Deutschland GmbH [tcichemicals.com]

- 12. organicchemistrytutor.com [organicchemistrytutor.com]

- 13. Simmons-Smith_reaction [chemeurope.com]

- 14. Simmons-Smith Reaction | NROChemistry [nrochemistry.com]

- 15. chemistnotes.com [chemistnotes.com]

- 16. Negishi coupling - Wikipedia [en.wikipedia.org]

The Reactivity of Alkylzinc Halides: An In-depth Technical Guide for Drug Development Professionals

Abstract

Alkylzinc halides, first reported in 1849, have emerged as indispensable reagents in modern organic synthesis, particularly within the pharmaceutical industry.[1] Their moderate reactivity, coupled with a high degree of functional group tolerance, distinguishes them from more reactive organometallic counterparts like Grignard and organolithium reagents.[2][3] This unique characteristic allows for the construction of complex molecular architectures without the need for extensive protecting group strategies, streamlining synthetic routes to valuable drug candidates.[4] This technical guide provides a comprehensive overview of the preparation, structure, and reactivity of alkylzinc halides, with a focus on their application in key carbon-carbon bond-forming reactions crucial for drug development. Detailed experimental protocols, quantitative data, and visual representations of reaction mechanisms and workflows are presented to equip researchers and scientists with the practical knowledge required to effectively utilize these versatile reagents.

Introduction: The Unique Position of Alkylzinc Halides in Synthesis

Organozinc compounds, particularly alkylzinc halides (R-Zn-X), occupy a strategic niche in the repertoire of organometallic reagents. While early applications were overshadowed by the higher reactivity of Grignard reagents, the last few decades have witnessed a renaissance in their use, driven by the demands of complex molecule synthesis.[1][3] The carbon-zinc bond possesses a significant covalent character (approximately 85%), rendering it less reactive towards polar electrophiles such as esters, ketones, and nitriles compared to its magnesium or lithium analogues.[4] This inherent stability is a key advantage, enabling the preparation and use of highly functionalized organozinc reagents that would be incompatible with more reactive organometallics.[4]

The utility of alkylzinc halides is further amplified by their ability to undergo transmetalation with transition metal catalysts, most notably palladium and nickel.[4] This opens up a vast landscape of cross-coupling reactions, allowing for the precise and efficient formation of carbon-carbon bonds, a cornerstone of medicinal chemistry and drug discovery.[2][4]

Preparation of Alkylzinc Halides

The synthesis of alkylzinc halides can be broadly categorized into two main approaches: the direct insertion of metallic zinc into an alkyl halide and the transmetalation of a more reactive organometallic species with a zinc salt.

Direct Insertion of Metallic Zinc

The direct reaction of an alkyl halide with zinc metal is a straightforward and widely used method for preparing alkylzinc halides.[5] The success of this reaction is highly dependent on the activation of the zinc metal, as a passivating layer of zinc oxide can impede the reaction.[6]

Activation of Zinc Metal:

Several methods are employed to activate zinc for this reaction:

-

Acid Washing: Treatment with dilute acids, such as HCl, can remove the oxide layer.[5]

-

Iodine Activation: A catalytic amount of iodine is a common and effective activating agent.[7][8]

-

Rieke® Zinc: This highly reactive form of zinc is prepared by the reduction of a zinc salt, such as ZnCl₂, with a reducing agent like potassium or lithium.[2][9]

-

Zinc-Copper Couple: This alloy is also a classic and effective form of activated zinc.[2]

A general workflow for the preparation of an alkylzinc halide via direct zinc insertion is depicted below.

Experimental Protocol: Preparation of (5-Cyanopentyl)zinc(II) bromide [10]

-

An oven-dried 200-mL Schlenk flask equipped with a magnetic stir bar is purged with argon.

-

Zinc powder (9.80 g, 150 mmol) is added, and the flask is heated under high vacuum at 70 °C for 30 minutes.

-

After refilling with argon, anhydrous 1,3-dimethyl-2-imidazolidinone (DMI; 100 mL) is added via syringe.

-

Iodine (634 mg, 2.50 mmol) is added, and the mixture is stirred at 70 °C until the red color fades (approximately 5 minutes).

-

6-Bromohexanenitrile (13.2 mL, 100 mmol) is added dropwise, and the reaction is stirred at 70 °C for 12 hours.

-

After cooling, the unreacted zinc is allowed to settle, and the supernatant solution of the alkylzinc bromide is filtered under argon. The concentration is determined by ¹H NMR spectroscopy.[10]

Transmetalation

Functionalized alkylzinc halides can also be prepared by the transmetalation of Grignard reagents or organolithium compounds with a zinc halide, often in the presence of lithium chloride to enhance reactivity.[11][12] This method is particularly useful when the direct insertion of zinc is sluggish or incompatible with certain functional groups.

Experimental Protocol: Preparation of Functionalized Alkylzinc Halides via Mg Insertion [13]

Alkyl bromides containing various functional groups can be converted to the corresponding alkylzinc reagents by the direct insertion of magnesium in the presence of LiCl and ZnCl₂.[13]

Key Reactions of Alkylzinc Halides

Alkylzinc halides participate in a variety of synthetically important reactions, including cross-coupling, addition to carbonyls, and cyclopropanation.

Negishi Cross-Coupling Reaction

The Negishi coupling is a palladium- or nickel-catalyzed cross-coupling reaction between an organozinc compound and an organic halide or triflate.[2][4] This reaction is a powerful tool for forming C(sp³)–C(sp²), C(sp³)–C(sp³), and other carbon-carbon bonds.[4][14]

The catalytic cycle of the Negishi coupling generally involves three key steps: oxidative addition, transmetalation, and reductive elimination.

A significant challenge in the Negishi coupling of secondary alkylzinc halides is the potential for β-hydride elimination, which can lead to the formation of undesired isomeric products.[15][16] The choice of ligand on the palladium catalyst is crucial for suppressing this side reaction and promoting the desired reductive elimination.[15][16]

Experimental Protocol: Enantioconvergent Negishi Cross-Coupling [5]

-

In a nitrogen-filled glovebox, a flame-dried Schlenk tube is charged with the palladium catalyst (e.g., Pd(L)(η³-cin)Cl, 2.0 mol %), the aryl chloride (0.2 mmol), and THF.

-

The tube is sealed and stirred at 10 °C for 5 minutes.

-

The secondary alkylzinc reagent (0.3 mmol) is then added.

-

The reaction mixture is stirred at 10 °C for 24 hours.

-

The resulting mixture is filtered through a short pad of silica gel, and the product is purified by column chromatography.[5]

Table 1: Quantitative Data for Negishi Cross-Coupling of Secondary Alkylzinc Halides

| Entry | Aryl Halide | Alkylzinc Halide | Catalyst (mol%) | Ligand | Solvent | Temp (°C) | Time (h) | Yield (%) | Branched:Linear Ratio | Cite |

| 1 | 2-Bromobenzonitrile | i-PrZnBr | Pd(OAc)₂ (1) | CPhos (2) | THF | rt | 2 | 95 | >20:1 | [17] |

| 2 | 4-Bromoacetophenone | i-PrZnBr | Pd(OAc)₂ (1) | CPhos (2) | THF/Toluene | rt | 2 | 96 | >20:1 | [17] |

| 3 | 2-Chlorobenzonitrile | i-PrZnBr | Pd(OAc)₂ (1) | CPhos (2) | THF/Toluene | rt | 12 | 94 | >20:1 | [17] |

| 4 | 4-Chlorobenzaldehyde | i-PrZnBr | Pd(OAc)₂ (1) | CPhos (2) | THF/Toluene | rt | 12 | 92 | >20:1 | [17] |

| 5 | 2-Bromonaphthalene | (rac)-1-phenylethylzinc bromide | Pd(L7)(η³-cin)Cl (2) | L7 (NHC) | THF | 10 | 24 | 99 | - | [5] |

| 6 | 4-Bromoanisole | n-decylzinc iodide | PdCl₂(dppf) (2) | dppf | THF | 40 | 12 | 91 (product) | - | [1] |

Reformatsky Reaction

The Reformatsky reaction involves the reaction of an α-halo ester with an aldehyde or ketone in the presence of metallic zinc to form a β-hydroxy ester.[10][18][19] The key intermediate is a zinc enolate, often referred to as a Reformatsky reagent, which is less basic than the corresponding lithium or magnesium enolates, thus preventing undesired side reactions with the ester functionality.[7][20]

Experimental Protocol: Reformatsky Reaction [13]

-

A suspension of activated zinc dust (5.0 eq) and a catalytic amount of iodine (0.1 eq) in toluene is stirred under reflux for 5 minutes and then cooled to room temperature.

-

Ethyl bromoacetate (2.0 eq) is added to the mixture.

-

A solution of the ketone (1.0 eq) in toluene is then added to the suspension.

-

The resulting mixture is stirred at 90 °C for 30 minutes.

-

After cooling to 0 °C, water is added, and the mixture is filtered.

-

The filtrate is extracted with an organic solvent (e.g., MTBE), and the combined organic phases are washed, dried, and concentrated. The product is purified by silica gel chromatography.[13]

Table 2: Quantitative Data for the Reformatsky Reaction

| Entry | Aldehyde/Ketone | α-Halo Ester | Solvent | Temp (°C) | Time (h) | Yield (%) | Cite |

| 1 | Benzaldehyde | Ethyl 2-bromoacetate | Benzene | Reflux | 2.5 | 95 | [14] |

| 2 | Acetophenone | Ethyl 2-bromoacetate | Toluene | 90 | 0.5 | 86 | [13] |

| 3 | Cyclohexanone | Ethyl 2-bromoacetate | Diethyl ether | Reflux | 2.5 | 73 | [14] |

| 4 | 2-Chlorobenzoyl isothiocyanate | Ethyl 2-bromoacetate | Benzene | Reflux | - | 72 | [14] |

Simmons-Smith Reaction

The Simmons-Smith reaction is a cyclopropanation reaction that involves the reaction of an alkene with an organozinc carbenoid, typically iodomethylzinc iodide (ICH₂ZnI), to form a cyclopropane.[21][22] The reaction is stereospecific, meaning the stereochemistry of the starting alkene is retained in the cyclopropane product.[22][23]

A common and effective modification of the Simmons-Smith reaction utilizes diethylzinc and diiodomethane, a combination known as the Furukawa reagent.[15]

Experimental Protocol: Simmons-Smith Cyclopropanation [23]

-

To a solution of CH₂Cl₂ under a nitrogen atmosphere, a solution of diethylzinc (2.0 eq) is added and cooled to 0 °C.

-

A solution of trifluoroacetic acid (2.0 eq) in CH₂Cl₂ is added dropwise. The resulting slurry is stirred at room temperature for 2 hours.

-

A solution of diiodomethane (2.0 eq) in CH₂Cl₂ is added dropwise at -10 °C.

-

A solution of the alkene (1.0 eq) in CH₂Cl₂ is added at -10 °C, and the mixture is warmed to room temperature and stirred for 12 hours.

-

The reaction is quenched, and the product is extracted and purified by flash column chromatography.[23]

Table 3: Quantitative Data for the Simmons-Smith Reaction

| Entry | Alkene | Cyclopropanating Agent | Solvent | Temp (°C) | Time (h) | Yield (%) | Cite |

| 1 | Cyclohexene | CH₂I₂ / Zn-Cu | Diethyl ether | Reflux | 48 | 55 | [22] |

| 2 | Styrene | CH₂I₂ / Zn-Cu | Diethyl ether | Reflux | 48 | 31 | [22] |

| 3 | (Z)-3-hexene | CH₂I₂ / Et₂Zn | 1,2-DCE | 0 to rt | 12 | 92 | [19] |

| 4 | 1-Octene | CH₂I₂ / Et₂Zn | 1,2-DCE | 0 to rt | 12 | 85 | [19] |

Chelation Control in Alkylzinc Halide Reactions

A notable feature of reactions involving alkylzinc halides is the potential for chelation control, which can dictate the stereochemical outcome of additions to carbonyl compounds.[23][24] In the presence of a Lewis acidic alkylzinc halide, even substrates with typically non-chelating groups like silyloxy ethers can undergo highly diastereoselective additions.[23] This chelation-controlled pathway involves the coordination of the zinc species to both the carbonyl oxygen and a nearby heteroatom, leading to a rigid transition state that directs the nucleophilic attack from a specific face.

Applications in Drug Development

The mild reaction conditions, high functional group tolerance, and predictable reactivity of alkylzinc halides make them highly valuable in the synthesis of complex, biologically active molecules. Their use in Negishi couplings, for instance, has been instrumental in the late-stage functionalization of drug candidates, allowing for the rapid generation of analogues for structure-activity relationship (SAR) studies. The Reformatsky and Simmons-Smith reactions provide reliable methods for introducing key structural motifs, such as β-hydroxy esters and cyclopropanes, which are present in numerous natural products and pharmaceuticals.

Conclusion

Alkylzinc halides are robust and versatile reagents that have firmly established their place in the synthetic organic chemist's toolbox. Their moderate reactivity, which allows for excellent functional group compatibility, combined with their ability to participate in a wide range of powerful C-C bond-forming reactions, makes them particularly well-suited for the challenges of modern drug discovery and development. A thorough understanding of their preparation, reactivity, and the subtle factors that control their reactions, as detailed in this guide, is essential for leveraging their full potential in the synthesis of the next generation of therapeutic agents.

References

- 1. Ligand Effects on Negishi Couplings of Alkenyl Halides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. BJOC - Recent developments in the asymmetric Reformatsky-type reaction [beilstein-journals.org]

- 4. Negishi coupling - Wikipedia [en.wikipedia.org]

- 5. chinesechemsoc.org [chinesechemsoc.org]

- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 7. Highly Efficient, General Procedure for the Preparation of Alkylzinc Reagents from Unactivated Alkyl Bromides and Chlorides [organic-chemistry.org]

- 8. Simmons-Smith Reaction [organic-chemistry.org]